undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
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Overview
Description
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a complex organic compound with a molecular formula of C44H87NO5. It is known for its applications in lipid nanoparticle delivery systems, particularly for mRNA vaccine delivery . This compound is characterized by its long hydrocarbon chains and functional groups that make it suitable for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves multiple steps, including esterification and amidation reactions. The starting materials typically include undecanol, heptadecan-9-ol, and octanoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification. The amidation process may involve reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group for nucleophilic attack by the amine group .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves precise control of temperature, pressure, and reactant concentrations. Purification steps such as distillation and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Utilized in the formulation of lipid nanoparticles for drug delivery, particularly for mRNA vaccines.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, such as mRNA, and facilitate their delivery into cells. The undecyl and heptadecan-9-yloxy chains interact with the lipid bilayer of cell membranes, enhancing the uptake of the nanoparticles. The 2-hydroxyethyl group provides additional stability and solubility to the compound .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Undecyl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is unique due to its specific combination of long hydrocarbon chains and functional groups, which provide it with superior emulsifying and lipid nanoparticle-forming properties compared to similar compounds .
Properties
Molecular Formula |
C44H87NO5 |
---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-28-22-19-23-30-37-45(39-40-46)38-31-25-29-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
HEQPCNPMJCQVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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